4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide
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Overview
Description
4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, a diazirine ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary targets of 4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide are currently unknown
Mode of Action
It is known that sulfonamides typically act as inhibitors of enzymes, disrupting their function and leading to changes in cellular processes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand which pathways are affected and their downstream effects.
Pharmacokinetics
It is soluble in methanol , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, with careful monitoring of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted sulfonamides .
Scientific Research Applications
4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide has numerous applications in scientific research:
Chemistry: Used as a photoreactive cross-linker in studying molecular interactions and protein-ligand binding.
Biology: Employed in photoaffinity labeling to identify and characterize biological targets.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the diazirine ring.
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol: Contains a benzyl alcohol group instead of a sulfonamide group
Uniqueness
4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide is unique due to its combination of a trifluoromethyl group, diazirine ring, and benzenesulfonamide moiety. This combination imparts distinct photoreactive properties, making it particularly valuable in photoaffinity labeling and cross-linking studies .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O2S/c9-8(10,11)7(13-14-7)5-1-3-6(4-2-5)17(12,15)16/h1-4H,(H2,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTOICQMCRZYHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163703-45-4 |
Source
|
Record name | 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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